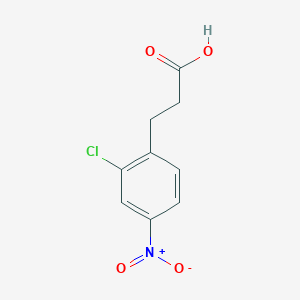

3-(2-Chloro-4-nitrophenyl)propanoic acid

Beschreibung

3-(2-Chloro-4-nitrophenyl)propanoic acid is a nitroaromatic propanoic acid derivative characterized by a chloro substituent at the 2-position and a nitro group at the 4-position on the phenyl ring. The nitro and chloro substituents likely confer electron-withdrawing effects, influencing reactivity, solubility, and biological interactions.

Eigenschaften

IUPAC Name |

3-(2-chloro-4-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c10-8-5-7(11(14)15)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSXBIUIBRGCNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4-nitrophenyl)propanoic acid typically involves the nitration of 2-chlorophenylpropanoic acid. The nitration process introduces a nitro group at the para position relative to the chloro group on the phenyl ring. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective nitration of the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chloro-4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydroxide for hydroxylation, ammonia for amination, and thiols for thiolation.

Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid as a catalyst.

Major Products Formed

Reduction: 3-(2-Chloro-4-aminophenyl)propanoic acid.

Substitution: 3-(2-Hydroxy-4-nitrophenyl)propanoic acid, 3-(2-Amino-4-nitrophenyl)propanoic acid, and 3-(2-Mercapto-4-nitrophenyl)propanoic acid.

Esterification: Methyl 3-(2-chloro-4-nitrophenyl)propanoate, Ethyl 3-(2-chloro-4-nitrophenyl)propanoate.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Due to the limited information available, the applications of 3-(2-Chloro-4-nitrophenyl)propanoic acid must be inferred from related research and the compound's chemical properties:

- Synthesis of Anticancer Agents : Research indicates that compounds containing a chloronitrophenyl moiety exhibit anticancer activity . For instance, 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones have shown high cytotoxicity against various cancer cell lines . The presence of the 2-chloro-3-(4-nitrophenyl)prop-2-enylidene group is crucial for achieving anticancer effects . this compound may serve as an intermediate in the synthesis of such anticancer compounds .

- Chemical Intermediate : As a substituted propanoic acid derivative, this compound can be used as a building block in organic synthesis . It can be employed to introduce the 2-chloro-4-nitrophenyl group into more complex molecules .

Data and Case Studies

The provided search results do not contain specific data tables or case studies directly involving this compound. However, they do offer some indirect insights:

- Anticancer Activity of Related Compounds : Studies on related compounds, such as 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-2-thioxo-4-thiazolidinone-3-carboxylic acids, reveal significant antimitotic activity against leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancer cell lines .

- Structure-Activity Relationship (SAR) Analysis : SAR analysis of 4-thiazolidinone derivatives indicates that the presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety is essential for anticancer activity. Additionally, the substituent at position 3 of the 4-thiazolidinone ring influences the compound's effectiveness .

Safety and Toxicity

The search results provide some information regarding the toxicity of nitroaromatic compounds:

- General Toxicity : Various nitroaromatic compounds have been tested for toxicity in animals . These tests include assessments of acute oral and dermal toxicity, as well as potential carcinogenic effects .

- Specific examples : Studies have explored the effects of nitrobenzene inhalation on the eyes and brain . Additionally, research has been conducted on the mutagenicity and teratogenicity of nitroaromatic compounds .

Wirkmechanismus

The mechanism of action of 3-(2-Chloro-4-nitrophenyl)propanoic acid and its derivatives depends on the specific application and the molecular targets involved. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chloro group can participate in substitution reactions that modify the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison

Physical and Chemical Properties

The nitro and chloro substituents in this compound likely result in a higher melting point compared to non-chlorinated analogs due to increased molecular symmetry and intermolecular interactions. For example, 3-(4-Hydroxy-3-nitrophenyl)propanoic acid has a melting point of 80–90°C , while chlorinated derivatives like 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid may exhibit higher melting points due to additional halogen bonding . The nitro group also enhances acidity, making the compound more soluble in polar solvents compared to alkyl-substituted analogs.

Biologische Aktivität

3-(2-Chloro-4-nitrophenyl)propanoic acid is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H7ClN2O4

- Molecular Weight : 232.61 g/mol

- CAS Number : 501678-57-5

This compound features a propanoic acid backbone with a chloro and nitro substitution on the phenyl ring, which contributes to its biological properties.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties . Notably, it has been tested against various cancer cell lines with promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.31 | Induction of apoptosis via caspase activation |

| DLD-1 (Colon) | 3.67 | Cell cycle arrest in G2/M phase |

| AGS (Gastric) | 2.69 | DNA damage induction |

| MDA-MB-231 (Breast) | 1.63 | Modulation of cyclins and CDK activity |

In a study comparing the efficacy of various compounds, this compound demonstrated high cytotoxicity against multiple cancer types, including breast and colon cancers. The mechanism involved apoptosis induction and cell cycle arrest, which were confirmed through annexin-V staining and caspase activation assays .

Antimicrobial Activity

In addition to its anticancer properties, this compound also exhibits notable antimicrobial activity . It has been evaluated for its effects against several bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0048 mg/mL |

| Staphylococcus aureus | 0.0195 mg/mL |

| Candida albicans | 0.039 mg/mL |

The antimicrobial effects were attributed to the compound's ability to disrupt bacterial cell membranes and inhibit cell wall synthesis, making it a potential candidate for treating infections caused by resistant strains .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in depth:

- Study on Anticancer Efficacy : A research group conducted in vitro studies on the compound's effect on MCF-7 and DLD-1 cell lines. They found that treatment led to significant apoptosis as evidenced by increased caspase-3/7 activity and a marked decrease in cell viability.

- Antimicrobial Assessment : In another study focusing on antimicrobial properties, the compound was tested against various strains of bacteria and fungi. Results showed that it effectively inhibited growth at low concentrations, suggesting its potential use as an antimicrobial agent .

- Mechanistic Insights : Molecular docking studies revealed that the compound interacts with key proteins involved in cancer cell proliferation and survival pathways, further validating its role as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.